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Compound of Interest

Compound Name: Spisulosine

Cat. No.: B1684007 Get Quote

Introduction

Spisulosine, also known as ES-285, is a bioactive lipid molecule originally isolated from the

marine clam Spisula polynyma. It is a structural analog of sphingosine, a fundamental

component of sphingolipids that play crucial roles in cellular signaling.[1][2] As an

antineoplastic agent, Spisulosine has garnered significant interest in the scientific community

for its potent antiproliferative activity across a broad spectrum of cancer cell lines.[3] Its

mechanism of action is closely tied to the modulation of the sphingolipid metabolic pathway,

making it a valuable tool for cancer research and a potential candidate for drug development.

This guide provides a detailed examination of its chemical structure, stereochemistry,

physicochemical properties, biological activity, and the experimental protocols used for its

synthesis and evaluation.

Chemical Structure and Stereochemistry
The precise chemical identity and three-dimensional arrangement of atoms in Spisulosine are

critical to its biological function.

Structural Elucidation

Spisulosine is an 18-carbon amino alcohol. Its systematic IUPAC name is (2S,3R)-2-

aminooctadecan-3-ol. The molecular formula is C₁₈H₃₉NO.[1][2] The structure features a long

aliphatic chain with two adjacent stereocenters at the C2 and C3 positions, bearing an amine

and a hydroxyl group, respectively. The absolute configuration of these chiral centers is crucial
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for its biological activity and has been confirmed as 2S, 3R.[1] This specific erythro

configuration is a key feature of its stereochemistry.
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A simplified representation of Spisulosine's structure.

Physicochemical Properties
The physicochemical properties of a compound are essential for understanding its behavior in

biological systems and for formulation development. The properties of Spisulosine are

summarized below.
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Property Value Source(s)

Molecular Formula C₁₈H₃₉NO [1][2]

Molecular Weight 285.5 g/mol [1][2]

IUPAC Name
(2S,3R)-2-aminooctadecan-3-

ol
[1]

Synonyms
ES-285, 1-deoxysphinganine,

(+)-Spisulosine
[1]

CAS Number 196497-48-0 [1]

Computed XLogP3-AA 6.9 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 15 [1]

Biological Activity and Mechanism of Action
Antiproliferative Activity

Spisulosine has demonstrated significant cytotoxic effects against a variety of human cancer

cell lines. Its efficacy is most pronounced in cell lines derived from breast, colon, and prostate

cancers, as well as leukemia.

Cell Line Cancer Type Reported IC₅₀ Source(s)

MCF-7 Breast Cancer < 1 µM [3]

HCT-116 Colon Cancer < 1 µM [3]

Caco-2 Colon Cancer < 1 µM [3]

Jurkat T-cell Leukemia < 1 µM [3]

HeLa Cervical Cancer < 1 µM [3]
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Mechanism of Action

Spisulosine exerts its anticancer effects by intervening in the sphingolipid signaling pathway, a

critical network that governs cell fate decisions like proliferation and apoptosis.

Inhibition of Sphingosine Kinase 1 (SPHK1): Spisulosine acts as an inhibitor of SPHK1.

This enzyme is responsible for phosphorylating sphingosine to form sphingosine-1-

phosphate (S1P), a pro-survival signaling molecule. By blocking SPHK1, Spisulosine
prevents the formation of S1P.

Ceramide Accumulation: The inhibition of SPHK1 leads to the accumulation of its substrate,

sphingosine, which can be subsequently acylated to form ceramide.[4][5][6] Ceramide is a

well-established pro-apoptotic second messenger.

PKCζ Activation: Elevated levels of ceramide lead to the activation of atypical Protein Kinase

C zeta (PKCζ).[7]

Induction of Apoptosis: The activation of PKCζ and other downstream effectors triggers the

apoptotic cascade, leading to programmed cell death. This process involves the activation of

key executioner caspases, such as caspase-3 and caspase-9, and the mitochondrial

pathway, evidenced by Bax translocation.[8][9][10]
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Spisulosine's proposed mechanism of action via the sphingolipid pathway.

Experimental Protocols
Total Synthesis of (+)-Spisulosine

The total synthesis of (+)-Spisulosine has been achieved, confirming its absolute

stereochemistry. A common strategy relies on stereoselective reactions to establish the crucial

erythro-configured amino alcohol motif.[3]
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Key strategic steps in the total synthesis of (+)-Spisulosine.

Methodology Outline:

Aza-Claisen Rearrangement: The synthesis often begins with a chiral precursor. A substrate-

controlled aza-Claisen rearrangement is employed to stereoselectively install the erythro-

configured amino alcohol core.[3] This[3][3]-heterosigmatropic rearrangement is a key step in

setting the C2 and C3 stereocenters.
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Deoxygenation: Following the rearrangement, a deoxygenation step is performed to create

the methyl side-chain characteristic of the 1-deoxysphingoid base structure.[3]

Wittig Olefination: The long aliphatic carbon backbone is constructed using a Wittig

olefination. This reaction involves coupling a phosphonium ylide (derived from the long-chain

alkyl portion) with an appropriate aldehyde intermediate to form the final carbon skeleton.[3]

Purification: Final purification is typically achieved using column chromatography to yield the

pure (+)-Spisulosine.

Cytotoxicity Assay (General Protocol)

The antiproliferative activity of Spisulosine is commonly determined using a colorimetric assay

such as the MTT or SRB assay.[11][12]

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g.,

5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5%

CO₂).

Compound Treatment: The following day, the culture medium is replaced with fresh medium

containing Spisulosine at various concentrations (typically a serial dilution from nanomolar

to micromolar ranges). A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a specified period, usually 48 to 72 hours, to allow

the compound to exert its effect.

Viability Assessment:

For MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases

reduce the yellow MTT to purple formazan crystals. The crystals are then solubilized with

a solvent (e.g., DMSO or isopropanol).

For SRB Assay: Cells are fixed with trichloroacetic acid. The plate is then stained with

Sulforhodamine B (SRB) dye, which binds to cellular proteins. Unbound dye is washed

away, and the bound dye is solubilized.
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Data Acquisition: The absorbance of each well is measured using a microplate reader at an

appropriate wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).

IC₅₀ Calculation: The absorbance values are converted to percentage of cell viability relative

to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by

plotting cell viability against the logarithm of the compound concentration and fitting the data

to a sigmoidal dose-response curve.

Conclusion

Spisulosine is a marine-derived 1-deoxysphinganine with a defined (2S,3R) stereochemistry

that is essential for its potent anticancer activity. Its mechanism of action, centered on the

inhibition of SPHK1 and the subsequent induction of ceramide-mediated apoptosis, highlights

the therapeutic potential of targeting the sphingolipid pathway. The successful total synthesis of

Spisulosine has not only confirmed its structure but also provides a means for generating

analogs for further structure-activity relationship studies. This detailed understanding of its

chemistry and biology provides a solid foundation for researchers and drug development

professionals exploring its potential as a novel chemotherapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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